molecular formula C13H11ClN2OS2 B2483827 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one CAS No. 799837-78-8

1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one

Cat. No.: B2483827
CAS No.: 799837-78-8
M. Wt: 310.81
InChI Key: OBXJAFXYJIYLRC-UHFFFAOYSA-N
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Description

1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is a complex organic compound featuring a pyrazole ring substituted with thiophene groups and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.

    Substitution with Thiophene Groups: The thiophene groups are introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Introduction of the Chloroethanone Moiety: The final step involves the reaction of the pyrazole-thiophene intermediate with chloroacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloroethanone moiety can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiophene and pyrazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-bis(thiophen-2-yl)benzothiadiazole.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole.

Uniqueness: 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is unique due to its combination of a pyrazole ring with thiophene groups and a chloroethanone moiety, which imparts distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

2-chloro-1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS2/c14-8-13(17)16-10(12-4-2-6-19-12)7-9(15-16)11-3-1-5-18-11/h1-6,10H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXJAFXYJIYLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCl)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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